molecular formula C19H18ClNO5 B12133925 (4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B12133925
M. Wt: 375.8 g/mol
InChI Key: IITGUDOVGHXTIW-UHFFFAOYSA-N
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Description

The compound “(4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione” is a synthetic organic molecule that features a pyrrolidine-2,3-dione core. This compound is characterized by the presence of a chlorophenyl group, a furan ring, and a methoxypropyl side chain. Such compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the Furan Ring: This can be done via a coupling reaction, such as a Suzuki or Heck reaction.

    Addition of the Methoxypropyl Side Chain: This step might involve nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxypropyl side chain.

    Reduction: Reduction reactions might target the carbonyl groups in the pyrrolidine-2,3-dione core.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, such compounds might be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the chlorophenyl and furan groups suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of “(4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione” would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors.

    Pathway Interference: The compound might interfere with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione: can be compared to other pyrrolidine-2,3-dione derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C19H18ClNO5

Molecular Weight

375.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H18ClNO5/c1-25-10-3-9-21-16(12-5-7-13(20)8-6-12)15(18(23)19(21)24)17(22)14-4-2-11-26-14/h2,4-8,11,16,23H,3,9-10H2,1H3

InChI Key

IITGUDOVGHXTIW-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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